4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 925905-07-3
VCID: VC7789418
InChI: InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2
SMILES: C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N
Molecular Formula: C15H16N2
Molecular Weight: 224.307

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

CAS No.: 925905-07-3

Cat. No.: VC7789418

Molecular Formula: C15H16N2

Molecular Weight: 224.307

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline - 925905-07-3

Specification

CAS No. 925905-07-3
Molecular Formula C15H16N2
Molecular Weight 224.307
IUPAC Name 4-(2,3-dihydroindol-1-ylmethyl)aniline
Standard InChI InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2
Standard InChI Key YRCYUXVUZBJHOT-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a 2,3-dihydroindole ring system, a partially saturated indole variant, with a para-substituted aniline group. The indole nitrogen is bonded to a methylene group (CH2-\text{CH}_2-), which connects to the aromatic amine at the 4-position of the aniline ring . This configuration is critical for its electronic and steric properties, influencing interactions with biological targets and synthetic reactivity.

Molecular Descriptors

  • Molecular Formula: C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_{2}

  • SMILES: C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N

  • InChI Key: YRCYUXVUZBJHOT-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): Ranges from 151.4 Ų ([M+H]+[M+\text{H}]^+) to 165.2 Ų ([M+Na]+[M+\text{Na}]^+) .

The planar aromatic systems of both rings facilitate π-π stacking and hydrogen bonding, while the saturated C-N bond in the dihydroindole introduces conformational flexibility.

Synthesis and Manufacturing

Synthetic Strategies

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A prominent method is the Sonogashira coupling, which links halogenated dihydroindole derivatives to propargylamines, followed by hydrogenation to yield the methylene bridge. Alternative routes include Ullmann-type couplings or reductive amination, though these are less efficient.

Example Synthesis:

  • Halogenation: 1-Bromo-2,3-dihydroindole is prepared via electrophilic substitution.

  • Coupling: Reacted with 4-aminophenylacetylene using Pd(PPh3_3)4_4 and CuI in triethylamine.

  • Hydrogenation: The alkyne intermediate is reduced with H2_2/Pd-BaSO4_4 to form the methylene linkage.

Industrial Scalability

Industrial production optimizes catalyst loading (0.5–2 mol% Pd) and solvent systems (DMF/EtOH mixtures) to achieve yields >75%. Continuous-flow reactors enhance reproducibility and reduce reaction times.

Chemical Properties and Reactivity

Reaction Profiles

The compound undergoes characteristic transformations of both anilines and dihydroindoles:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4_4/H2_2SO4_4Nitroso or nitro derivatives
ReductionLiAlH4_4/THFAmine-functionalized intermediates
Electrophilic SubstitutionHNO3_3/H2_2SO4_4Nitrated analogs

The aniline group is susceptible to diazotization, enabling aryl diazonium salt formation for further functionalization.

Analytical Characterization

Mass Spectrometry

Predicted CCS values for common adducts:

Adductm/zCCS (Ų)
[M+H]+[M+\text{H}]^+225.13863151.4
[M+Na]+[M+\text{Na}]^+247.12057165.2
[MH][M-\text{H}]^-223.12407156.9

These metrics aid in LC-MS/MS identification and quantification .

Spectroscopic Data

  • IR: N-H stretch (3350 cm1^{-1}), aromatic C=C (1600 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR signals at δ 6.85–7.25 (aromatic protons), δ 3.75 (methylene bridge), δ 3.10 (dihydroindole CH2_2) .

Biological Activity and Mechanisms

Metabolic Pathways

Predicted hepatic metabolism via CYP3A4 oxidation, yielding hydroxylated metabolites. Glucuronidation is the primary excretion route.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for dual-acting kinase inhibitors.

  • Prodrug Development: Aniline moiety facilitates conjugation with targeting ligands.

Materials Science

  • Organic Semiconductors: Incorporation into π-conjugated polymers for OLEDs.

  • Coordination Complexes: Ligand for Cu(II) and Fe(III) in catalytic systems.

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